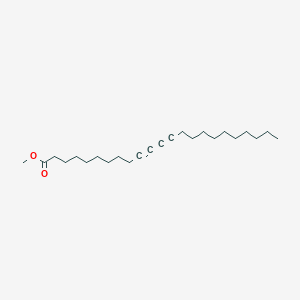
双(2,3-二氯丙基)醚
描述
Bis(2,3-dichloropropyl) ether is a chemical compound that has been identified in petrochemical plant effluents and has been detected in significant concentrations in surface waters such as the Elbe River in Europe. It is a bis(dichloropropyl) ether isomer and has been the subject of various studies due to its potential genotoxic and carcinogenic properties .
Synthesis Analysis
The synthesis of bis(2,3-dichloropropyl) ether is not directly detailed in the provided papers. However, related compounds and methods can provide insight into potential synthetic routes. For example, bis(ether anhydrides) and poly(ether imide)s are synthesized through multi-step processes involving nitro-displacement, alkaline hydrolysis, and dehydration reactions . Similarly, halogenated ethers can be synthesized using ionic liquids and molecular halogens, indicating that halogenation is a key step in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of bis(2,3-dichloropropyl) ether is not explicitly analyzed in the provided papers. However, the structure of related compounds, such as bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, has been studied, and these compounds are found to activate carboxylic acids for peptide synthesis . The molecular structure of bis(2,3-dichloropropyl) ether would likely be similar in that it contains an ether bond, which is typically stable and resistant to biodegradation .
Chemical Reactions Analysis
Bis(2,3-dichloropropyl) ether has been shown to undergo metabolic activation, which leads to its mutagenic and potentially carcinogenic effects. This activation is necessary for the compound to exhibit genotoxicity in assays such as the induction of micronuclei and DNA strand breaks . The compound's reactivity with metabolic enzymes suggests that it can participate in complex biochemical reactions within living organisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2,3-dichloropropyl) ether are not directly reported in the provided papers. However, the properties of similar compounds can be indicative. For instance, poly(ether imide)s derived from related ether anhydrides exhibit excellent solubility in various solvents, high glass transition temperatures, and stability up to 450°C . Bis(2,3-dichloropropyl) ether's stability in water and its presence in environmental samples suggest that it has a significant persistence in the environment . Additionally, the compound's genotoxicity indicates that it interacts with biological macromolecules, which is a critical physical property in the context of its environmental and health impacts .
科学研究应用
遗传毒性和致癌潜力
- 双(2,3-二氯丙基)醚的遗传毒性和致癌特性已得到研究。研究表明,它在某些细菌菌株中是一种有效的诱变剂,并且可以诱导小鼠成纤维细胞中的 DNA 链断裂、微核形成和恶性转化,表明存在潜在的致癌风险 (Neurath 等,2000 年)。
杀虫剂增效剂中的应用
- 该化学品已用作杀虫剂中的增效剂,增强了其他杀虫剂化合物的杀灭活性。该应用突出了其在农业和害虫防治部门中的作用 (Lin, 2008)。
环境生物降解
- 关于环境污染,研究已经调查了双(氯丙基)醚的生物降解,考虑到它们作为工业过程中不良副产物的存在。该研究探索了分解这些化合物的微生物途径,有助于了解环境修复技术 (Garbe 等,2004 年)。
化学合成和聚合物科学研究
- 该化合物已在化学合成的背景下得到研究,特别是在新化合物和聚合物的开发中。这包括创造新型氟化聚酰亚胺,它在材料科学中有着广泛的应用 (Yang 等,2003 年)。
废水处理
- 已经进行了研究,使用声降解和生物降解等方法从废水中去除双(1-氯-2-丙基)醚。这项研究对于改进废水处理工艺和减轻环境污染至关重要 (Iordache 等,2009 年)。
安全和危害
Bis(2,3-dichloropropyl) Ether has been shown to be carcinogenic in animals and humans . Safety precautions should be taken when handling this compound, including wearing protective gloves, clothing, and eye protection . It should only be used in a well-ventilated area or outdoors, and exposure to heat, sparks, open flames, and hot surfaces should be avoided .
属性
IUPAC Name |
1,2-dichloro-3-(2,3-dichloropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUVEXODBSOVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)OCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864115 | |
| Record name | Bis(2,3-Dichloropropyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,3-dichloropropyl) Ether | |
CAS RN |
7774-68-7 | |
| Record name | 1,2-Dichloro-3-(2,3-dichloropropoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,3-dichloropropyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,3-Dichloropropyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-oxybis[2,3-dichloropropane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)




